molecular formula C4H2ClIN2 B1415080 5-Chloro-2-iodopyrimidine CAS No. 874676-81-0

5-Chloro-2-iodopyrimidine

Cat. No.: B1415080
CAS No.: 874676-81-0
M. Wt: 240.43 g/mol
InChI Key: BWDLBDLGVMLSCS-UHFFFAOYSA-N
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Description

5-Chloro-2-iodopyrimidine (CAS: 874676-81-0) is a halogenated pyrimidine derivative with the molecular formula C₄H₂ClIN₂ and a molecular weight of 240.43 g/mol . It is characterized by a pyrimidine ring substituted with chlorine at the 5-position and iodine at the 2-position. This compound is commercially available with a purity of ≥97% (GC) and is typically stored at -20°C under argon to prevent degradation .

Mechanism of Action

Target of Action

5-Chloro-2-iodopyrimidine is an organic molecule that belongs to the class of trifluoromethylated molecules . It is a halogenated derivative of pyrimidine It is commonly used as a building block in the synthesis of biologically active molecules, such as kinase inhibitors, antiviral agents, and herbicides . These targets play crucial roles in various biological processes, including cell signaling, viral replication, and plant growth.

Mode of Action

The mode of action of this compound involves its incorporation into the desired chemical structure, enabling the formation of specific pharmacological properties . It can be catalyzed with copper, which is responsible for its unique reactivity .

Biochemical Pathways

Given its use in the synthesis of kinase inhibitors, antiviral agents, and herbicides , it can be inferred that it may affect pathways related to kinase signaling, viral replication, and plant growth.

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biological molecules it is incorporated into. As a building block in the synthesis of kinase inhibitors, antiviral agents, and herbicides , it may contribute to the inhibition of kinase activity, prevention of viral replication, or inhibition of plant growth.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to light , suggesting that exposure to light could affect its stability. Furthermore, its solubility in water could influence its action and efficacy in aqueous environments.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-iodopyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to be involved in the synthesis of kinase inhibitors, which are crucial in regulating cell signaling pathways . The compound’s halogenated structure allows it to form strong interactions with biomolecules, enhancing its reactivity and specificity in biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with kinase enzymes can lead to alterations in phosphorylation states, affecting downstream signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, its role in kinase inhibition involves binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events . This inhibition can lead to changes in gene expression and cellular behavior, highlighting the compound’s versatility in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its reactivity can lead to gradual degradation over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range elicits optimal biochemical responses, while exceeding this range results in detrimental outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its halogenated structure allows it to participate in redox reactions, influencing metabolic flux and metabolite levels . The compound’s interaction with copper as a catalyst further enhances its reactivity, making it a versatile intermediate in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular regions can enhance its interactions with target biomolecules, thereby modulating cellular processes more effectively .

Biological Activity

5-Chloro-2-iodopyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its roles in antimicrobial, antiviral, and anticancer applications. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound possesses the molecular formula C4H3ClIN and features both chlorine and iodine substituents on the pyrimidine ring. This unique structure contributes to its reactivity and potential biological activity. The presence of halogen atoms is known to enhance the lipophilicity of compounds, which can influence their interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases or reverse transcriptases, which are critical for viral replication and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that this compound could act as a modulator for various G protein-coupled receptors (GPCRs), potentially affecting metabolic pathways associated with diseases like diabetes .

3. Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of various 5-iodo substituted pyrimidine analogs, which demonstrated efficacy against a range of bacterial strains, including Streptococcus faecalis .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundActivity AgainstReference
This compoundStreptococcus faecalis
4-amino-5-iodo-2-benzylthiopyrimidinesVarious Gram-positive bacteria

4. Antiviral Activity

Pyrimidine derivatives are also recognized for their antiviral properties. For instance, 5-Iodo substituted pyrimidines have been noted for their effectiveness against retroviral infections, making them candidates for further development as antiviral agents .

5. Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

  • A thesis from Sheffield Hallam University investigated the photolysis of halogenated pyrimidines, including 5-chloro derivatives, revealing high yields in reactions that could lead to biologically active compounds .
  • In another study focused on drug development, researchers synthesized analogs using this compound as a precursor for selective phosphodiesterase type 5 (PDE-V) inhibitors, which have implications in treating erectile dysfunction and pulmonary hypertension .

6. Conclusion

The compound this compound exhibits promising biological activities that warrant further investigation. Its potential as an antimicrobial and antiviral agent, along with its role in synthesizing therapeutic compounds, positions it as a valuable candidate in drug discovery efforts. Future studies should focus on elucidating its precise mechanisms of action and expanding its applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Intermediate Role

5-Chloro-2-iodopyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility is evidenced in several case studies:

  • Synthesis of Phosphodiesterase Type 5 Inhibitors :
    • It acts as an intermediate for synthesizing selective phosphodiesterase type 5 inhibitors. A notable example is the coupling reaction with 2-pyridylzinc chloride, yielding 2-chloro-5-(2-pyridyl)pyrimidine with a high yield (60–70%) and purity (>95%) .
  • Prostaglandin E Synthase Inhibitors :
    • The compound is utilized in creating inhibitors for prostaglandin E synthase (PGES). The synthesis involves multiple steps, starting from 5-iodopyrimidine-2-amine and leading to the formation of 4-(5-iodopyrimidin-2-yl)morpholine, showcasing its versatility in complex organic synthesis .
  • Antimicrobial Activity :
    • Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, certain substituted pyrimidines demonstrated significant antibacterial properties against gram-negative bacteria .

Therapeutic Applications

The therapeutic potential of compounds derived from this compound extends to various medical fields:

  • Antiviral Agents :
    • Pyrimidine derivatives have been established as essential components in the development of antiviral drugs. For example, they play a role in synthesizing nucleoside analogs that are effective against retroviral infections .
  • Cancer Research :
    • The compound has been investigated for its potential in targeting specific pathways involved in cancer progression. Its derivatives are being explored for use as chemical probes that can selectively inhibit certain kinases associated with tumor growth .
  • Selective Kinase Inhibitors :
    • Recent studies have highlighted the development of highly selective chemical probes based on pyrimidine structures, including those derived from this compound, which can modulate signaling pathways relevant to cancer and other diseases .

Data Table: Applications Overview

Application AreaDescriptionExample Compounds/Studies
Pharmaceutical SynthesisIntermediate for synthesizing various drugsPDE-V inhibitors, PGES inhibitors
Antimicrobial ActivityExhibits antibacterial properties against gram-negative bacteriaSubstituted pyrimidines
Antiviral AgentsKey role in developing nucleoside analogs for retroviral infectionsPyrimidine nucleosides
Cancer ResearchPotential for targeting kinase pathways related to cancerSelective kinase inhibitors

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-iodopyrimidine, and how can purity be ensured?

  • Methodological Answer : Common methods include halogenation of pyrimidine precursors or cross-coupling reactions (e.g., Suzuki-Miyaura) using iodinating agents. Purification often involves column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity validation requires HPLC (≥98% purity) and melting point verification (reported Fpt: 145.3°C) . For intermediates, refer to halogen-substituted pyrimidine analogs in synthesis protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., chlorine and iodine positions). Mass spectrometry (HRMS) validates molecular weight (F.W. 240.43). FT-IR identifies functional groups (C-Cl and C-I stretches at 550–650 cm1^{-1}). X-ray crystallography resolves structural ambiguities when crystallizable derivatives are synthesized .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; store at 0–6°C if unstable. Waste must be segregated and disposed via certified hazardous waste services. Safety data sheets (SDS) for related pyrimidines recommend emergency procedures for spills (e.g., neutralization with sodium bicarbonate) .

Q. How can this compound serve as an intermediate in heterocyclic chemistry?

  • Methodological Answer : It acts as a precursor in nucleophilic aromatic substitution (e.g., replacing iodine with amines or thiols) or palladium-catalyzed couplings to form biaryl systems. For example, coupling with boronic acids generates 2,5-disubstituted pyrimidines for drug discovery .

Advanced Research Questions

Q. How can reaction yields of this compound derivatives be optimized?

  • Methodological Answer : Screen catalysts (e.g., Pd(PPh3_3)4_4 vs. XPhos), solvents (DMSO vs. THF), and temperatures (room temp. vs. reflux). Monitor progress via TLC/HPLC. For iodine retention, minimize light exposure. Statistical tools like Design of Experiments (DoE) can identify optimal conditions .

Q. How should researchers resolve contradictions in spectroscopic data for novel this compound analogs?

  • Methodological Answer : Cross-validate with complementary techniques:

  • NMR vs. X-ray : If NMR suggests planar geometry but X-ray shows puckering, consider dynamic effects or crystal packing.
  • Mass Spec vs. Elemental Analysis : Discrepancies in molecular ion peaks may indicate isotopic interference (e.g., 127I^{127}I).
  • Consult literature on structurally similar pyrimidines for benchmarking .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for oxidative addition steps (Pd(0) → Pd(II)). Molecular docking studies assess steric effects of substituents on catalytic sites. Software like Gaussian or ORCA can model transition states .

Q. How does this compound stability vary under acidic, basic, or photolytic conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Acidic/Base Stability : Incubate in HCl/NaOH (0.1–1M) at 25–60°C; monitor degradation via UV-Vis.
  • Photostability : Expose to UV light (300–400 nm) and analyze by LC-MS for iodinated byproducts.
  • Store samples in amber vials at -20°C if instability is observed .

Q. Methodological Notes

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include experimental details (solvents, catalysts, yields) in main text or supplementary materials .
  • Ethical Synthesis : Adopt green chemistry principles (e.g., solvent recycling, atom economy) to minimize waste .
  • Literature Review : Use CAS databases and SciFinder to identify prior art, avoiding non-peer-reviewed sources like blogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-Chloro-2-iodopyrimidine’s utility, it is essential to compare it with structurally and functionally related halogenated pyrimidines and pyridines. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Reference
This compound C₄H₂ClIN₂ 240.43 Cl (C5), I (C2) Cross-coupling, drug intermediates
2-Chloro-5-iodopyridine C₅H₃ClIN 239.44 Cl (C2), I (C5) Less reactive in cross-coupling vs. pyrimidines
5-Chloropyrimidin-2(1H)-one hydrochloride C₄H₄Cl₂N₂O 179.01 Cl (C5), O (C2), HCl salt Antiviral research
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 223.34 Br (C5), Cl (C2), NH₂ (C4) Crystal engineering, hydrogen-bond networks
4-Chloro-5-iodopyrimidine C₄H₂ClIN₂ 240.43 Cl (C4), I (C5) Positional isomer with distinct reactivity

Crystallographic and Stability Insights

  • Hydrogen Bonding : In 5-Bromo-2-chloropyrimidin-4-amine , the NH₂ group forms intermolecular hydrogen bonds (N–H···N), creating 2D networks, whereas this compound lacks such interactions, relying on halogen bonding for crystal packing .
  • Stability : The iodine substituent in this compound increases susceptibility to photodegradation compared to 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine , which is stabilized by an imidazole ring .

Commercial and Industrial Relevance

  • Cost Comparison : this compound is priced higher ($2,800–11,200/5 gm ) than analogs like 5-Chloro-2-nitropyridine ($2,000/5 gm), reflecting iodine’s scarcity and synthetic complexity .

Properties

IUPAC Name

5-chloro-2-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDLBDLGVMLSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652315
Record name 5-Chloro-2-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874676-81-0
Record name 5-Chloro-2-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-iodopyrimidine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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